Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a trifluoromethoxy group at the 2'-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the hydroxyl group offers hydrogen-bonding capability, influencing solubility and target binding .
Properties
IUPAC Name |
methyl 3-hydroxy-5-[2-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-6-9(7-11(19)8-10)12-4-2-3-5-13(12)22-15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTUQRIECYJOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is an organic compound characterized by its unique trifluoromethoxy group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12F3O4
- Molecular Weight : 320.25 g/mol
The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethoxy group aids in increasing the compound's bioavailability, while the hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions with proteins and enzymes.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells.
- In a comparative study, it was found to be more effective than standard chemotherapeutics like 5-fluorouracil in certain cancer types .
-
Anti-inflammatory Properties :
- Research indicates that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, although further research is required to elucidate these effects fully.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated:
- MCF-7 (Breast Cancer) : IC50 = 0.7 ± 0.2 μM
- HepG2 (Liver Cancer) : IC50 = 18.3 ± 1.4 μM
- SGC-7901 (Stomach Cancer) : IC50 = 30.0 ± 1.2 μM
These findings suggest a potent anticancer profile that merits further investigation into its mechanism and therapeutic potential .
Case Study 2: Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer IC50 (μM) | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | 0.7 | Yes | Strong lipophilicity |
| Methyl 5-hydroxy-3'-(difluoromethyl)-[1,1'-biphenyl]-3-carboxylate | 22.8 | Moderate | Less potent |
| Methyl 5-hydroxy-3'-(chloromethyl)-[1,1'-biphenyl]-3-carboxylate | 28.9 | Low | Notable toxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three biphenyl derivatives with analogous frameworks but distinct substituents. Key differences in substituent chemistry, physicochemical properties, and biological activities are outlined below:
Substituent Effects on Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Key Insights :
- Trifluoromethoxy vs. Methoxy/Nitro Groups : The 2'-trifluoromethoxy group in the target compound provides greater steric bulk and electron-withdrawing effects compared to methoxy, enhancing resistance to oxidative metabolism . However, it is less polar than the nitrobenzoxadiazole group in the c-Myc inhibitor, resulting in lower LogP than the latter .
- Hydroxyl vs. Halogen Substituents : The 5-OH group increases aqueous solubility relative to the 5-fluoro/4'-chloro analog but may reduce membrane permeability compared to halogenated derivatives .
Target Binding Simulations
- Molecular docking suggests the hydroxyl group at position 5 forms hydrogen bonds with lectin receptors (e.g., DC-SIGN), while the trifluoromethoxy group fills hydrophobic pockets. This dual functionality is absent in methoxy- or halogen-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
